Benzenesulfonic acid, 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxy-
Overview
Description
Introduction "Benzenesulfonic acid, 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxy-" is a compound that belongs to the category of benzenesulfonic acids with azo compounds. These types of compounds are known for their diverse applications, particularly in the field of coordination polymers and fluorescence properties.
Synthesis Analysis The synthesis of similar benzenesulfonic acid derivatives often involves complex organic reactions. For example, coordination polymers based on related benzenesulfonic acid derivatives have been synthesized solvothermally and characterized by techniques like single-crystal X-ray diffraction, demonstrating intricate chain structures (Luo et al., 2014).
Molecular Structure Analysis The molecular structure of these compounds is characterized by features such as ladder-shaped chain structures and supramolecular frameworks formed through hydrogen bonding and π-π stacking interactions. The molecular structure is integral to the physical and chemical properties of these compounds (Luo et al., 2014).
Chemical Reactions and Properties These compounds exhibit various chemical reactions, especially in the formation of coordination polymers. The reactivity to different chemical reagents and conditions significantly impacts their structural and functional characteristics (Hashimoto & Degawa, 1975).
Physical Properties Analysis The physical properties, such as fluorescent properties, are notable in these compounds. They have been investigated for their potential in various applications due to these properties (Luo et al., 2014).
Chemical Properties Analysis In terms of chemical properties, these compounds are characterized by their stability under certain conditions and their reactivity in various chemical environments. The synthesis and properties of benzenesulfonic azo compounds have been extensively studied, demonstrating a range of behaviors based on their molecular structure (Wu Yi-qun, 2007).
Scientific Research Applications
Biodegradation of Azo Dyes
Research has shown that sulfonated azo dyes, including derivatives similar to the mentioned chemical, undergo rapid biodegradation when exposed to specific fungal cultures. One study highlighted the degradation of model sulfonated azo dyes by the fungus Pleurotus ostreatus, leading to products like 4-hydroxy-benzenesulfonic acid, indicating the fungus's potential in environmental remediation of dye pollutants (Zhao et al., 2007).
Corrosion Inhibition
Azo derivatives have been synthesized and studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds exhibit significant inhibition efficiency, suggesting their potential application in protecting metals against corrosion (Bedair et al., 2022).
Spectral Properties and Colorimetric Determination
The spectral properties of azo compounds have been leveraged for the colorimetric determination of metal ions like Fe3+. The changes in optical absorption with environmental conditions make these compounds suitable for detecting trace amounts of metal ions in various samples (Hu et al., 2014).
Photoresponsive Materials
Azo compounds are also used in the development of photoresponsive materials, such as molecularly imprinted hydrogels, which can regulate the release and uptake of pharmaceuticals under light exposure. This application demonstrates the potential of these compounds in creating smart drug delivery systems (Gong et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-[[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-3-19(4-2)11-5-7-13(16(21)9-11)17-18-14-10-12(25(22,23)24)6-8-15(14)20/h5-10,20-21H,3-4H2,1-2H3,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZXUTUBVLAYLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061785 | |
Record name | Benzenesulfonic acid, 3-[[4-(diethylamino)-2-hydroxyphenyl]azo]-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonic acid, 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxy- | |
CAS RN |
1563-01-5 | |
Record name | 3-[2-[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1563-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC96926 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC96926 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid, 3-[2-[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 3-[[4-(diethylamino)-2-hydroxyphenyl]azo]-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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